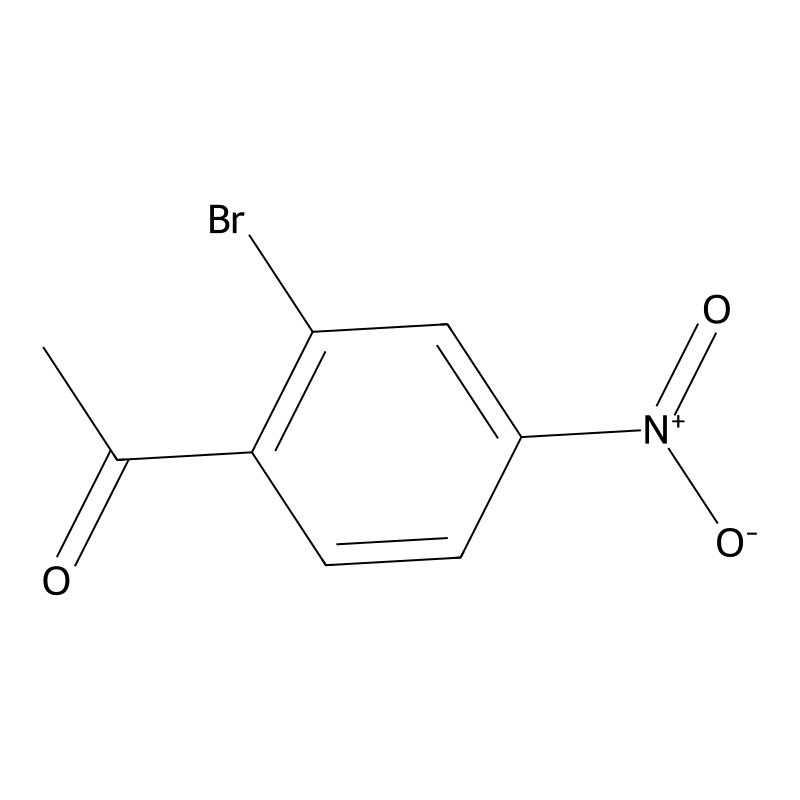1-(2-Bromo-4-nitrophenyl)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(2-Bromo-4-nitrophenyl)ethanone is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, with the molecular formula . This compound is a derivative of acetophenone, where the bromine atom is located at the 2-position and the nitro group at the 4-position of the phenyl ring. Its structure contributes to its unique chemical properties, making it a valuable compound in various
Synthesis and Characterization:
1-(2-Bromo-4-nitrophenyl)ethanone, also known as 2-bromo-4'-nitroacetophenone, is an organic compound synthesized through various methods, including the Friedel-Crafts acylation reaction. This reaction involves the reaction between an aromatic compound and an acyl chloride, in this case, 2-bromobenzyl chloride and acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride [].
The synthesized compound can be characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].
Applications in Organic Synthesis:
-(2-Bromo-4-nitrophenyl)ethanone serves as a valuable building block in organic synthesis due to the presence of both a reactive bromo group and a nitro group. The bromo group can participate in various substitution reactions, allowing for the introduction of different functionalities, while the nitro group can be further transformed into other functional groups.
Some examples of its application in organic synthesis include:
- Preparation of biaryl compounds: The bromo group can undergo Suzuki-Miyaura coupling or Negishi coupling reactions with various boronic acids or organozinc reagents to form biaryl compounds with diverse functionalities [, ].
- Synthesis of heterocyclic compounds: The bromo group can participate in nucleophilic aromatic substitution reactions with different nucleophiles, leading to the formation of heterocyclic compounds containing nitrogen, oxygen, or sulfur atoms [].
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols. This reaction typically occurs in polar solvents like dimethylformamide or dimethyl sulfoxide.
- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
- Oxidation Reactions: The ethanone moiety can undergo oxidation to yield carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
These reactions highlight the compound's versatility in organic synthesis.
The synthesis of 1-(2-Bromo-4-nitrophenyl)ethanone can be achieved through several methods:
- Bromination of 4-Nitroacetophenone: This method involves adding bromine to a solution of 4-nitroacetophenone in a suitable solvent, such as chlorobenzene. The reaction is initiated at lower temperatures (around 18°C) and gradually increased to ensure complete bromination.
- Industrial Production: In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity. This often includes careful temperature control and efficient purification techniques.
1-(2-Bromo-4-nitrophenyl)ethanone finds applications across various fields:
- Organic Synthesis: It serves as a reagent for synthesizing complex molecules through substitution and reduction reactions.
- Biological Research: The compound is utilized for detecting thiols and amino acids, which are crucial for studying biochemical pathways.
- Industrial Chemicals: It is also used in the production of dyes and pigments, showcasing its utility beyond laboratory settings.
The interaction studies involving 1-(2-Bromo-4-nitrophenyl)ethanone focus on its reactivity with nucleophiles and electrophiles. The bromine atom and nitro group play significant roles in facilitating these interactions. Research into its mechanism of action reveals that it can engage in various pathways depending on the specific reaction conditions and reagents used. This makes it an interesting subject for further biochemical exploration.
Several compounds share structural similarities with 1-(2-Bromo-4-nitrophenyl)ethanone. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Bromo-1-(4-nitrophenyl)ethanone | Bromine at the 2-position, nitro at 4 | Different positional isomers affecting reactivity |
| 4-Bromo-2-nitroacetophenone | Bromine at the 4-position, nitro at 2 | Variation in functional group positioning |
| 1-(2-Bromo-4-methylphenyl)ethanone | Methyl group instead of nitro | Changes chemical reactivity due to electron-donating methyl group |
| 1-(3-Bromo-4-nitrophenyl)ethanone | Bromine at the 3-position | Different spatial arrangement affecting properties |
The uniqueness of 1-(2-Bromo-4-nitrophenyl)ethanone lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and applications compared to these similar compounds.








